N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide
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Overview
Description
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide, also known as MTDA, is a novel compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, drug development, and material science.
Mechanism of Action
The mechanism of action of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and form stable complexes with drugs. In addition, N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been shown to have low toxicity in vitro, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is its ability to form stable complexes with various drugs, making it a potential drug delivery system. In addition, its low toxicity in vitro makes it a promising candidate for further study. However, one of the limitations of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is its low yield in the synthesis method, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide. One potential direction is the exploration of its potential as an antitumor agent, with further studies needed to fully understand its mechanism of action and efficacy in vivo. Another potential direction is the study of its antibacterial and antifungal properties, with the aim of developing new antimicrobial agents. Finally, the potential use of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide as a drug delivery system warrants further investigation, with the aim of developing more efficient and effective drug delivery methods.
Synthesis Methods
The synthesis of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]decane-1,3-dione with methylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the synthesis method is approximately 60%.
Scientific Research Applications
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been studied extensively in the field of medicinal chemistry. It has been shown to have potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has also been studied for its antibacterial and antifungal properties, with promising results. In addition, N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been explored for its potential as a drug delivery system, due to its ability to form stable complexes with various drugs.
properties
IUPAC Name |
N-(3-acetamido-5-methyl-1-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(18)16-14-5-12-4-13(3,7-14)8-15(6-12,9-14)17-11(2)19/h12H,4-9H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXOZJNYVQVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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